An In-depth Technical Guide to the Chemical Properties of 1-(2-Cyanophenyl)-3-phenylurea
An In-depth Technical Guide to the Chemical Properties of 1-(2-Cyanophenyl)-3-phenylurea
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Cyanophenyl)-3-phenylurea, a compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its potential as an antifungal and anticancer agent.
Core Chemical Properties
1-(2-Cyanophenyl)-3-phenylurea is an organic compound featuring a phenylurea structure with a cyanophenyl substituent. Its chemical properties are summarized below.
| Property | Data |
| IUPAC Name | 1-(2-Cyanophenyl)-3-phenylurea |
| Synonyms | N-(2-Cyanophenyl)-N'-phenylurea |
| CAS Number | Not available for the 2-cyano isomer specifically; related isomers have CAS numbers. |
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol |
| Appearance | Typically a solid crystalline substance.[1] |
| Melting Point | Data not available. |
| Boiling Point | Predicted: 376.0 ± 27.0 °C |
| Density | Predicted: 1.32 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] |
| XlogP (predicted) | 2.0 |
Spectral Data
Mass Spectrometry (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 238.09749 |
| [M+Na]⁺ | 260.07943 |
| [M-H]⁻ | 236.08293 |
| [M+NH₄]⁺ | 255.12403 |
| [M+K]⁺ | 276.05337 |
| [M]⁺ | 237.08966 |
| [M]⁻ | 237.09076 |
Data sourced from PubChemLite.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Features)
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on both the cyanophenyl and phenyl rings, as well as signals for the N-H protons of the urea linkage. The presence of two singlet peaks for the urea protons is a characteristic feature.[3]
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¹³C NMR: The spectrum would display signals for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl group of the urea.
Infrared (IR) Spectroscopy (Expected Features)
The IR spectrum is expected to show a strong absorption peak for the C≡N (cyano) group around 2200-2300 cm⁻¹ and a characteristic peak for the C=O (carbonyl) of the urea moiety around 1630-1680 cm⁻¹.[3]
Experimental Protocols
Synthesis of 1-(2-Cyanophenyl)-3-phenylurea
A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[4] The following is a generalized protocol for the synthesis of 1-(2-Cyanophenyl)-3-phenylurea.
Materials:
-
2-Aminobenzonitrile (2-cyanoaniline)
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve 2-aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add an equimolar amount of phenyl isocyanate to the solution at room temperature with continuous stirring. If a base is used, it can be added prior to the isocyanate.
-
The reaction mixture is then stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted starting materials and byproducts.
-
The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]
Biological Activities and Signaling Pathways
1-(2-Cyanophenyl)-3-phenylurea and its analogs have shown potential in both agricultural and medicinal applications, primarily as antifungal and anticancer agents.
Antifungal Activity: Induction of Systemic Acquired Resistance (SAR)
Certain phenylurea derivatives, including those structurally similar to the title compound, act as elicitors of Systemic Acquired Resistance (SAR) in plants.[5] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting resistance to a variety of pathogens.[6] The induction of SAR by chemical elicitors is a complex signaling cascade.
The proposed mechanism involves the binding of the elicitor to a plant cell receptor, which triggers a signaling cascade leading to the biosynthesis and accumulation of salicylic acid (SA).[7][8] SA then activates the NPR1 protein, a key regulator of SAR, which in turn induces the expression of pathogenesis-related (PR) genes. The products of these genes contribute to the establishment of a systemic, long-lasting resistance against a broad range of pathogens.
Anticancer Activity
Phenylurea derivatives have been investigated for their potential as anticancer agents, with studies on related compounds suggesting mechanisms involving the induction of apoptosis and cell cycle arrest.[9]
Apoptosis Induction:
Research on similar phenylurea compounds suggests they may induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[9]
Experimental Workflow for In Vitro Anticancer Activity Screening:
A typical workflow to assess the anticancer potential of a compound like 1-(2-Cyanophenyl)-3-phenylurea in vitro is outlined below.
This workflow begins with treating various cancer cell lines with the compound at different concentrations. Following an incubation period, a series of assays are performed to evaluate cytotoxicity (e.g., MTT assay to determine the IC50 value), the induction of apoptosis (e.g., Annexin V/PI staining), and effects on the cell cycle (e.g., flow cytometry). Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis to further elucidate the mechanism of action.[9][10][11]
Conclusion
1-(2-Cyanophenyl)-3-phenylurea is a molecule with significant potential in both agriculture and medicine. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the known properties of related phenylurea compounds provide a strong basis for further investigation. Its potential to induce systemic acquired resistance in plants and to trigger apoptosis in cancer cells makes it a compelling candidate for future research and development. This guide summarizes the current understanding of its chemical and biological characteristics, providing a foundation for scientists and researchers to build upon.
References
- 1. Buy 1-(2-Cyanophenyl)-1-phenylurea (EVT-13284797) [evitachem.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-(4-Cyanophenyl)-3-phenylurea | 107676-58-4 [smolecule.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
